3-Allyloxyallyl acetate
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Overview
Description
3-Allyloxyallyl acetate is an organic compound with the molecular formula C7H10O3 It is an ester formed from the reaction of allyl alcohol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allyloxyallyl acetate can be synthesized through the esterification of allyl alcohol with acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The general reaction is as follows:
CH2=CHCH2OH+CH3COOH→CH2=CHCH2OCOCH3+H2O
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, where allyl alcohol and acetic acid are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield allyl alcohol and acetic acid. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with hydrogen chloride (HCl) can produce allyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen chloride (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Reduction: Allyl alcohol and acetic acid.
Substitution: Allyl chloride.
Scientific Research Applications
3-Allyloxyallyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 3-Allyloxyallyl acetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the allyl and acetate functional groups, which can interact with different reagents and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being carried out.
Comparison with Similar Compounds
Allyl acetate: Similar in structure but lacks the additional allyloxy group.
Allyl alcohol: The alcohol precursor used in the synthesis of 3-Allyloxyallyl acetate.
Vinyl acetate: Similar ester but derived from ethylene instead of allyl alcohol.
Uniqueness: this compound is unique due to the presence of both allyl and acetate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
64046-61-3 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(E)-3-prop-2-enoxyprop-2-enyl] acetate |
InChI |
InChI=1S/C8H12O3/c1-3-5-10-6-4-7-11-8(2)9/h3-4,6H,1,5,7H2,2H3/b6-4+ |
InChI Key |
BDUHVPAGYVHMRZ-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)OC/C=C/OCC=C |
Canonical SMILES |
CC(=O)OCC=COCC=C |
Origin of Product |
United States |
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